molecular formula C12H14BrN3 B6025919 9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide

9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide

Cat. No. B6025919
M. Wt: 280.16 g/mol
InChI Key: MQLPXOIWGUYNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it an interesting target for investigation, and its properties have been explored in various contexts.

Mechanism of Action

The mechanism of action of 9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide is not fully understood, but it is thought to involve inhibition of certain enzymes and signaling pathways. This molecule has been shown to interact with proteins involved in cell cycle regulation and DNA repair, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has a range of biochemical and physiological effects. In addition to its anti-cancer activity, this molecule has been shown to have anti-inflammatory properties and to modulate the immune response. It has also been explored for its potential as a radioprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide in lab experiments is its unique structure and potential for selective targeting of specific pathways. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anti-cancer activity and mechanism of action could lead to the development of new cancer treatments. Finally, exploring the potential of this molecule as a radioprotective agent could have important implications for radiation therapy.

Synthesis Methods

The synthesis of 9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide has been described in several publications. One method involves the reaction of 2-phenyl-1H-benzimidazole with allyl bromide in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride and treatment with hydrobromic acid to yield the final product.

Scientific Research Applications

The scientific research applications of 9-allyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide are diverse and include investigations into its potential as a therapeutic agent. Studies have shown that this molecule has activity against certain cancer cell lines, and it has also been explored as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

4-prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.BrH/c1-2-8-14-10-5-3-4-6-11(10)15-9-7-13-12(14)15;/h2-6H,1,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLPXOIWGUYNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.